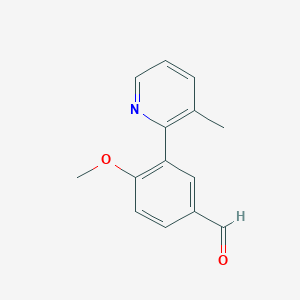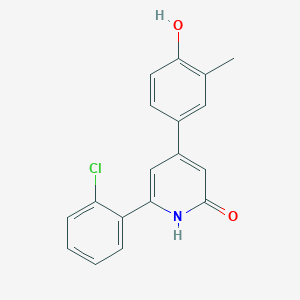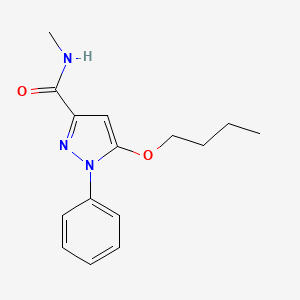![molecular formula C6H7NO B13937609 6-Oxabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 53834-54-1](/img/structure/B13937609.png)
6-Oxabicyclo[3.1.0]hexane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxabicyclo[310]hexane-3-carbonitrile is a bicyclic organic compound featuring an oxirane ring fused to a cyclopentane ring with a nitrile group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-3-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method is highly diastereoselective and provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using metal catalysts such as rhodium or cobalt. These methods are optimized for high efficiency and scalability, ensuring the production of significant quantities of the compound for various applications .
化学反応の分析
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxirane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while reduction can produce primary amines .
科学的研究の応用
6-Oxabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
Cyclopentane oxide: Similar bicyclic structure but lacks the nitrile group.
Cyclopentene epoxide: Contains an epoxide ring but differs in the position of the double bond.
1,2-Epoxycyclopentane: Another epoxide derivative with a different ring structure.
Uniqueness
6-Oxabicyclo[31Its ability to undergo diverse chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
53834-54-1 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
6-oxabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-4-1-5-6(2-4)8-5/h4-6H,1-2H2 |
InChIキー |
HQMOLZPIPQQFDF-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2C1O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)





![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
